1,1,1-Trinitroethane

Vue d'ensemble

Description

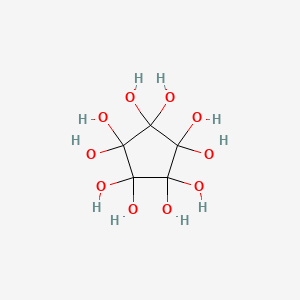

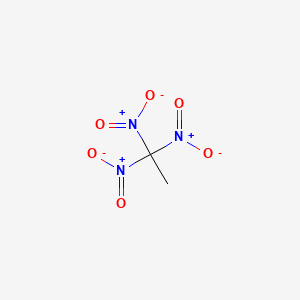

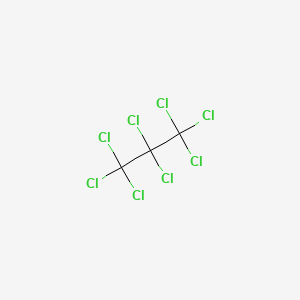

1,1,1-Trinitroethane is a chemical compound with the molecular formula C2H3N3O6 . It is also known by other names such as Ethane, 1,1,1-trinitro- .

Molecular Structure Analysis

The molecular structure of this compound consists of two carbon atoms, three hydrogen atoms, three nitrogen atoms, and six oxygen atoms . The molecular weight is approximately 165.06 g/mol .Physical And Chemical Properties Analysis

This compound has a melting point of 57°C and a boiling point of 292.85°C (rough estimate) . Its density is predicted to be 1.651±0.06 g/cm3 .Applications De Recherche Scientifique

Structural and Molecular Analysis

- Redetermination of Cyclo-Trimethylenetrinitramine : This study re-examined the structure of a compound related to 1,1,1-trinitroethane, highlighting its relevance in the field of energetic compounds. The research utilized X-ray diffraction to analyze the compound's structure, emphasizing the importance of such compounds in understanding molecular configurations (Hakey et al., 2008).

Electrochemical Applications

- Electrochemical Denitration : A study on the electrolysis of this compound discussed electrochemical denitration methods, highlighting its use in preparative chemistry and for the purification of polynitroalkanes (Petrosyan et al., 1973).

Synthesis and Reactions

- Synthesis of Nitrate and Nitrocarbamate Derivatives : This recent research explored the synthesis of new oxygen-rich compounds derivedfrom 1,3,5-trinitrocyclohexane, a precursor available from 1,3,5-trinitrobenzene. It demonstrates the modification of hydroxyl groups to obtain trinitrates and trinitrocarbamates, contributing to the development of energetic materials (Klapötke et al., 2023).

- Interphase Analysis in Aliphatic Nitro Compounds : This study focused on the methylation of trinitromethane salts, including this compound, under interphase catalysis conditions. It offers insights into the chemical processes and catalyst effectiveness in such reactions (Shevelev et al., 1990).

Vibrational Spectra and Molecular Polarizability

α-Azidopolynitroalkanes Synthesis and Spectra : This research developed methods for preparing α-azidopolynitroalkanes, including derivatives of this compound. The study contributes to understanding the infrared spectra of these compounds, which is crucial in material science (Khisamutdinov et al., 1997).

Molecular Polarizability Study : A study conducted in 1977 examined the asymmetry of molecules, including this compound, by analyzing their polarizability ellipsoids. This research provides a method for estimating molecular asymmetry based on polarizability, useful in chemical engineering and molecular physics (Vulfson et al., 1977).

Energetic Properties and Thermolysis

- **Synthesis of High-Density Energetic Salts**: In a study on salts of trinitromethyl-substituted triazoles, which include this compound derivatives, new classes of energetic materials were identified. These compounds are characterized for their high density, moderate to good thermal stability, and potential as explosive compounds, underscoring their significance in materials science and engineering (Thottempudi & Shreeve, 2011).

- Thermolysis of Trinitromethane Derivatives : A study on the O-methyl ether of trinitromethane, which relates to this compound, investigated its thermal decomposition. The research offers insights into the thermal behavior of nitro ethers, contributing to the understanding of the stability and decomposition mechanisms of similar compounds (Tartovskii et al., 1967).

Chemical Reactions and Mechanisms

Kinetics and Mechanism of Reactions with Reducing Agents : This research explored the reaction kinetics of this compound with potassium iodide and other reducing agents. Understanding these reaction dynamics is crucial for chemical synthesis and process engineering (Slovetskii et al., 1968).

Weak Interactions in Crystal Engineering : A study on 1,3,5-trinitrobenzene and 1,3,5-triethynylbenzene cocrystallization, related to trinitroethane, provided insights into the recognition properties of the nitro group. This research is significant in the field of crystal engineering, helping to understand molecular interactions and design (Robinson et al., 2000).

Propriétés

IUPAC Name |

1,1,1-trinitroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O6/c1-2(3(6)7,4(8)9)5(10)11/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYGKEBJFKQOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208202 | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

595-86-8 | |

| Record name | 1,1,1-Trinitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene](/img/structure/B3344094.png)